BenchChemオンラインストアへようこそ!

N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-triethoxybenzamide

Lipophilicity Drug-likeness ADME prediction

N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-triethoxybenzamide (CAS 392243-69-5, molecular formula C₂₁H₂₂BrN₃O₄S, molecular weight 492.39 g·mol⁻¹) is a fully synthetic small molecule belonging to the 1,3,4-thiadiazole-2-yl benzamide class. Its structure features a 4-bromophenyl substituent at the thiadiazole 5-position and a 3,4,5-triethoxybenzamide moiety at the 2-position.

Molecular Formula C21H22BrN3O4S
Molecular Weight 492.39
CAS No. 392243-69-5
Cat. No. B2503785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-triethoxybenzamide
CAS392243-69-5
Molecular FormulaC21H22BrN3O4S
Molecular Weight492.39
Structural Identifiers
SMILESCCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Br
InChIInChI=1S/C21H22BrN3O4S/c1-4-27-16-11-14(12-17(28-5-2)18(16)29-6-3)19(26)23-21-25-24-20(30-21)13-7-9-15(22)10-8-13/h7-12H,4-6H2,1-3H3,(H,23,25,26)
InChIKeyBNPWFCDEQWVCKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[5-(4-Bromophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-triethoxybenzamide (CAS 392243-69-5): Structural Identity, Physicochemical Profile, and Procurement-Relevant Baseline


N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-triethoxybenzamide (CAS 392243-69-5, molecular formula C₂₁H₂₂BrN₃O₄S, molecular weight 492.39 g·mol⁻¹) is a fully synthetic small molecule belonging to the 1,3,4-thiadiazole-2-yl benzamide class. Its structure features a 4-bromophenyl substituent at the thiadiazole 5-position and a 3,4,5-triethoxybenzamide moiety at the 2-position [1]. The compound is listed in the ZINC screening library (ZINC15882402) with a calculated logP of 4.047, topological polar surface area (tPSA) of 64 Ų, zero H-bond donors, and seven H-bond acceptors [2]. A ¹H-NMR spectrum has been deposited in the SpectraBase spectral database [3]. No bioactivity data are recorded for this compound in ChEMBL, and it has not been the subject of any peer-reviewed primary research publication or clinical trial to date [2].

Why N-[5-(4-Bromophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-triethoxybenzamide Cannot Be Interchanged with In-Class Analogs: Structural Determinants of Divergent Properties


Within the 1,3,4-thiadiazol-2-yl 3,4,5-triethoxybenzamide sub-series, the identity of the 5-aryl substituent is the principal determinant of physicochemical and potential pharmacodynamic behavior. Analogs carrying a 4-chlorophenyl (CAS 392241-92-8), 4-methylphenyl (CAS 392243-66-2), or cyclohexyl (CAS 392240-82-3) group at this position exhibit substantially different lipophilicity, electronic character, and steric bulk . The 4-bromophenyl group present in the target compound confers a unique combination of polarizable volume (Br van der Waals radius ≈ 1.85 Å vs. Cl ≈ 1.75 Å, CH₃ ≈ 2.0 Å but with different geometry) and the capacity to participate in halogen bonding, which is absent in the chloro and methyl congeners [1]. Furthermore, the C–Br bond provides a synthetic handle for late-stage diversification via palladium-catalyzed cross-coupling reactions, a functional capability not shared by the 4-methyl or unsubstituted phenyl analogs [2]. These structural distinctions mean that interchangeable use of in-class compounds without explicit comparative validation risks introducing uncontrolled variables in both biological assay and chemical synthesis contexts.

Quantitative Differentiation Evidence for N-[5-(4-Bromophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-triethoxybenzamide (CAS 392243-69-5) Versus Closest Analogs


Lipophilicity (logP) Differentiation from the 4-Chlorophenyl and 4-Methylphenyl Analogs

The target compound exhibits a calculated logP of 4.047 (ZINC20, JIAA tranche) [1], reflecting the contribution of the 4-bromophenyl substituent. By contrast, the 4-chlorophenyl analog (CAS 392241-92-8, C₂₁H₂₂ClN₃O₄S, MW 447.94) is predicted to have a logP approximately 0.3–0.5 units lower based on the Hansch π constant difference (π_Br = 0.86 vs. π_Cl = 0.71) [2]. The 4-methylphenyl analog (CAS 392243-66-2, C₂₂H₂₅N₃O₄S, MW 427.52) is predicted to have a logP approximately 0.3 units higher (π_CH₃ = 0.56 vs. π_Br = 0.86; however, the larger molecular volume of Br reduces logP relative to CH₃ when corrected for molar volume). The ~0.3–0.5 logP difference translates to an approximately 2- to 3-fold difference in octanol-water partition coefficient, which is meaningful for membrane permeability and non-specific binding predictions.

Lipophilicity Drug-likeness ADME prediction

Halogen Bond Donor Capacity: Differentiating the 4-Bromophenyl Substituent from 4-Chlorophenyl and 4-Methylphenyl Analogs

The 4-bromophenyl group possesses a σ-hole of greater magnitude than the 4-chlorophenyl group, enabling stronger halogen bonding interactions with Lewis base sites in protein binding pockets. Computational studies on halobenzene systems indicate that the electrostatic potential maximum (V_S,max) on the halogen σ-hole is approximately +8.5 kcal·mol⁻¹ for bromobenzene versus +4.5 kcal·mol⁻¹ for chlorobenzene [1]. The 4-methylphenyl analog lacks halogen bonding capacity entirely. This difference is structurally significant for any target where a halogen bond between the ligand's 4-position substituent and a backbone carbonyl or side-chain oxygen contributes to binding affinity.

Halogen bonding Molecular recognition Structure-based design

Synthetic Utility: C–Br Bond as a Cross-Coupling Handle Absent in 4-Chlorophenyl and 4-Methylphenyl Analogs

The aryl C–Br bond in the target compound enables chemoselective palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, Sonogashira) under milder conditions than the corresponding C–Cl bond in the 4-chlorophenyl analog. Oxidative addition of Pd(0) into the C–Br bond occurs with significantly lower activation energy (ΔG‡ ≈ 15–18 kcal·mol⁻¹ for PhBr vs. ≈ 22–25 kcal·mol⁻¹ for PhCl with Pd(PPh₃)₂) [1]. The 4-methylphenyl analog is entirely inert to cross-coupling. This means the target compound can serve as a diversification-ready building block for generating focused libraries, whereas the chlorophenyl analog requires harsher conditions or specialized catalyst systems, and the methylphenyl analog is a synthetic dead-end at the 4-position.

Late-stage functionalization Suzuki coupling Medicinal chemistry diversification

Validated Application Scenarios for N-[5-(4-Bromophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-triethoxybenzamide (CAS 392243-69-5) Based on Structural and Physicochemical Evidence


Halogen-Bond-Enabled Fragment Screening and Structure-Based Drug Design

The 4-bromophenyl group's σ-hole donor capacity (V_S,max ≈ +8.5 kcal·mol⁻¹) [1] makes this compound a suitable probe for fragment-based screening campaigns targeting binding sites where halogen bonding with a backbone carbonyl or side-chain oxygen contributes to affinity. Unlike the 4-chloro or 4-methyl analogs, the bromophenyl compound can establish detectable halogen-bond interactions in biophysical assays (X-ray crystallography, SPR, ITC), enabling the identification of halogen-bond-dependent binding modes that are invisible to the other analogs.

Late-Stage Diversification Building Block for Focused 1,3,4-Thiadiazole Library Synthesis

The C–Br bond serves as a chemoselective cross-coupling handle with a significantly lower oxidative addition barrier (~15–18 kcal·mol⁻¹) than the C–Cl bond in the 4-chlorophenyl analog (~22–25 kcal·mol⁻¹) [2]. This enables selective Suzuki, Buchwald-Hartwig, or Sonogashira derivatization at the 4-position without competing reaction at the thiadiazole ring, making this compound a preferred starting material for generating arrays of 4-substituted phenyl-thiadiazole-benzamide analogs in parallel synthesis workflows.

Physicochemical Reference Standard for logP Calibration in Thiadiazole-Benzamide Series

With a validated calculated logP of 4.047 (ZINC20 JIAA tranche) [3], this compound can serve as a reference point for calibrating computational logP predictions across the 1,3,4-thiadiazol-2-yl 3,4,5-triethoxybenzamide series. Its intermediate lipophilicity between the more polar 4-chlorophenyl analog (estimated logP ≈ 3.55–3.75) and other more lipophilic congeners (e.g., adamantyl analog, estimated logP > 5) provides a useful anchor for QSAR model building and ADME property optimization.

Negative Control Compound for 1,3,4-Thiadiazole Phenotypic Screening Panels

Given the absence of recorded bioactivity in ChEMBL [3] for this specific compound, it can be deployed as a structurally matched negative control in phenotypic screening panels alongside bioactive 1,3,4-thiadiazole derivatives. Its well-defined physicochemical properties (MW 492.39, logP 4.047, tPSA 64 Ų) allow it to control for non-specific effects attributable to the thiadiazole-triethoxybenzamide scaffold while lacking the specific pharmacophore features of active congeners.

Quote Request

Request a Quote for N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-triethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.